5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole

Medicinal Chemistry Drug Design Lipophilicity

5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole (CAS 94107-54-7) is a heterocyclic organic compound characterized by a brominated indole core substituted at the 2-position with a phenyl group and at the 3-position with a 2-pyridyl moiety. With a molecular formula of C19H13BrN2 and a molecular weight of 349.22 g/mol, this compound integrates three pharmacologically relevant structural motifs—the indole, phenyl, and pyridine rings—into a single, rigid framework.

Molecular Formula C19H13BrN2
Molecular Weight 349.2 g/mol
CAS No. 94107-54-7
Cat. No. B12909924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole
CAS94107-54-7
Molecular FormulaC19H13BrN2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=N4
InChIInChI=1S/C19H13BrN2/c20-14-9-10-16-15(12-14)18(17-8-4-5-11-21-17)19(22-16)13-6-2-1-3-7-13/h1-12,22H
InChIKeyXFAMYNHHENIARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole (CAS 94107-54-7): Technical Profile and Baseline Characteristics


5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole (CAS 94107-54-7) is a heterocyclic organic compound characterized by a brominated indole core substituted at the 2-position with a phenyl group and at the 3-position with a 2-pyridyl moiety [1]. With a molecular formula of C19H13BrN2 and a molecular weight of 349.22 g/mol, this compound integrates three pharmacologically relevant structural motifs—the indole, phenyl, and pyridine rings—into a single, rigid framework . The molecule features a LogP value of 5.00, indicating high lipophilicity, and contains one hydrogen bond donor and two hydrogen bond acceptors, properties that govern its behavior in biological and separation systems [1].

Why 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole Cannot Be Replaced by Common Analogs


The unique combination and spatial arrangement of bromine, phenyl, and pyridyl substituents on the indole core of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole (CAS 94107-54-7) creates a distinct physicochemical and potential biological profile that is not replicated by simpler analogs. Substitution with non-brominated variants, such as 2-phenyl-3-(2-pyridyl)-1H-indole, significantly alters molecular weight, lipophilicity (LogP), and electronic properties, which can drastically change binding affinity, metabolic stability, and chromatographic behavior [1]. Similarly, replacing the 3-pyridyl group with a proton, as in 5-bromo-2-phenyl-1H-indole, removes a key hydrogen bond acceptor and aromatic interaction site, reducing molecular complexity and potential target engagement . The following sections provide quantitative evidence of these specific differences.

Quantitative Differentiation Guide: 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole vs. Key Analogs


Lipophilicity Modulation: Quantified LogP Difference vs. Non-Brominated Analog

The presence of a bromine atom at the 5-position of the indole ring significantly increases the compound's lipophilicity compared to its non-halogenated analog, 2-phenyl-3-(2-pyridyl)-1H-indole. This difference is quantified by a higher calculated partition coefficient (XLogP3-AA), which is a key determinant of membrane permeability and pharmacokinetic behavior. The target compound exhibits an XLogP3-AA of 5.00, whereas the non-brominated analog has a computed LogP of 4.12 [1]. This represents a quantifiable increase in lipophilicity, which can be strategically leveraged in medicinal chemistry to enhance passive diffusion across biological membranes or increase binding to hydrophobic protein pockets.

Medicinal Chemistry Drug Design Lipophilicity

Molecular Complexity and Interaction Potential: Quantified Heavy Atom Count vs. Simpler Scaffold

The 3-(2-pyridyl) substituent adds significant molecular complexity and potential interaction sites compared to a simpler 2-phenylindole scaffold. This is quantitatively reflected in the heavy atom count and the presence of an additional hydrogen bond acceptor. The target compound, 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole, has a heavy atom count of 22 [1]. In contrast, the analog 5-bromo-2-phenyl-1H-indole has a heavy atom count of 16 and only one hydrogen bond acceptor . The additional pyridyl nitrogen in the target compound introduces a new, spatially distinct hydrogen bond acceptor, which can facilitate stronger and more specific interactions with biological targets or stationary phases in chromatography.

Chemical Biology Fragment-Based Drug Discovery Molecular Complexity

Chromatographic Selectivity: Validated HPLC Separation Method with Quantified LogP and Retention

5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole has a demonstrated and published reverse-phase HPLC separation method, confirming its unique chromatographic behavior. Its high lipophilicity (LogP = 4.99) drives strong retention on hydrophobic stationary phases [1]. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, a system that can be scaled for preparative separations and adapted for LC-MS by substituting phosphoric acid with formic acid [1]. The specific retention profile provides a validated, quantitative benchmark for purity analysis and impurity profiling. The high boiling point of 505.8°C further underscores its thermal stability for various analytical and synthetic procedures [2].

Analytical Chemistry HPLC Method Development Quality Control

Procurement-Ready Purity Specification: Guaranteed Purity ≥98% vs. Variable Vendor Standards

For procurement decisions, a defined and guaranteed purity specification is a critical differentiator. 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole is commercially available from specialized manufacturers with a stated purity of NLT 98% (Not Less Than 98%) . This specification, validated by a vendor with ISO certification, ensures a high level of chemical consistency, which is essential for reproducible research outcomes and scalable synthetic processes. In contrast, many analogs or compounds sourced from less specialized suppliers may lack such a clear, guaranteed purity metric, introducing significant variability and risk into experimental workflows.

Chemical Procurement Quality Assurance Reproducibility

Potential Biological Activity Differentiation: Class-Level Inference from 5-Bromoindole Scaffold

While direct, quantitative biological data for 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole itself is limited in the public domain, its core 5-bromoindole substructure is a recognized pharmacophore with documented activity against specific targets. Notably, 5-bromoindole has been reported as a potential inhibitor of glycogen synthase kinase 3 (GSK-3) and is known to possess anti-cancer properties, with studies showing that bromination at the C-5 position can enhance activity against leukemia cell lines [1]. This provides a strong class-level inference that the target compound, which contains this privileged 5-bromoindole motif, is a strategically valuable scaffold for medicinal chemistry programs focused on kinase inhibition and oncology, unlike non-brominated or non-indole analogs.

Anticancer Research GSK-3 Inhibition Pharmacophore Modeling

Optimal Application Scenarios for 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole Based on Differentiating Evidence


Medicinal Chemistry: Designing Lipophilic Kinase Inhibitor Scaffolds

The compound's high lipophilicity (XLogP3-AA = 5.00) and 5-bromoindole core make it an ideal starting point for designing brain-penetrant or intracellular kinase inhibitors. Researchers can leverage the quantifiable +0.88 LogP difference over its non-brominated analog [1] to tune membrane permeability, while the class-level inference of GSK-3 inhibition from the 5-bromoindole motif provides a targeted biological hypothesis. The additional 2-pyridyl group offers a distinct vector for further structural elaboration to enhance potency and selectivity.

Analytical Chemistry & Quality Control: Implementing Robust HPLC Purity Methods

Quality control and analytical development laboratories can directly benefit from the established HPLC method for this compound [1]. The validated method on a Newcrom R1 column provides a quantitative and scalable approach for assessing purity (supported by a commercial NLT 98% specification ) and separating impurities. This eliminates method development time and ensures a reliable analytical workflow for process chemistry and batch release testing.

Chemical Biology: Probing Structure-Activity Relationships (SAR) with a Complex Scaffold

The molecule's defined differences in heavy atom count (+6) and hydrogen bond acceptor count (+1) compared to the simpler 5-bromo-2-phenyl-1H-indole scaffold [1] make it a superior tool for deconvoluting SAR. By systematically comparing these two compounds in parallel biological assays, researchers can quantitatively attribute changes in activity or target engagement specifically to the presence of the 3-(2-pyridyl) group, providing deeper insight into the pharmacophore.

Process Chemistry: Leveraging Thermal Stability for High-Temperature Reactions

With a calculated boiling point of 505.8°C at 760 mmHg [1], this compound exhibits significant thermal stability. This property makes it a robust candidate for synthetic sequences requiring elevated temperatures, such as certain palladium-catalyzed cross-coupling reactions or high-temperature condensations. The high boiling point ensures the compound remains in the reaction mixture without premature vaporization, facilitating higher yields and cleaner reaction profiles compared to more volatile analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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